Fenbendazole
Overview
Description
Fenbendazole is a broad-spectrum benzimidazole anthelmintic compound used primarily to treat gastrointestinal parasites in animals. It is effective against a variety of parasites, including giardia, roundworms, hookworms, whipworms, and certain tapeworms . This compound is widely used in veterinary medicine for animals such as sheep, cattle, horses, dogs, cats, and even reptiles .
Mechanism of Action
Fenbendazole is a broad-spectrum benzimidazole anthelmintic used against a variety of gastrointestinal parasites . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on this compound’s efficacy.
Target of Action
This compound’s primary target is tubulin , a protein that forms part of the microtubules in the cells of parasites . Microtubules play a crucial role in maintaining the structure and function of cells, making them an effective target for anthelmintic drugs like this compound .
Mode of Action
This compound works by binding to tubulin , disrupting the formation and function of microtubules . This disruption prevents the parasites from absorbing nutrients, leading to their eventual death . This mode of action makes this compound effective against both adult and larval stages of many parasitic worms .
Biochemical Pathways
This compound’s action on tubulin disrupts the normal functioning of microtubules, which are essential components of the cell’s cytoskeleton . This disruption affects various cellular processes, including cell division and intracellular transport .
Pharmacokinetics
The pharmacokinetics of this compound varies depending on the species being treated . After oral administration, this compound achieves a peak plasma concentration of 0.07 µg/ml in about 3.75 hours . The bioavailability of this compound is approximately 27.1% . More detailed pharmacokinetic studies are needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound .
Result of Action
The result of this compound’s action is the effective elimination of a wide range of gastrointestinal parasites, including giardia, roundworms, hookworms, whipworms, certain tapeworms, pinworms, and others . By disrupting the parasites’ ability to absorb nutrients, this compound causes their death and subsequent elimination from the host organism .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug is approved for use in a variety of environments, including those housing sheep, cattle, horses, fish, dogs, cats, rabbits, and seals .
Biochemical Analysis
Biochemical Properties
Fenbendazole plays a crucial role in biochemical reactions by selectively inhibiting the synthesis of microtubules in parasitic cells. It binds to β-tubulin, a protein that is essential for the polymerization of tubulin dimers into microtubules . This binding prevents the formation of microtubules, which are necessary for various cellular processes, including cell division and intracellular transport. The interaction between this compound and β-tubulin is highly specific, leading to the selective targeting of parasitic cells while sparing the host cells.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In parasitic cells, the disruption of microtubule synthesis leads to impaired cell division, resulting in the death of the parasite. In host cells, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by disrupting the microtubule network, leading to cell cycle arrest and activation of apoptotic pathways . Additionally, this compound has been reported to modulate the expression of genes involved in cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules . This inhibition disrupts the microtubule network, leading to impaired cell division and intracellular transport. This compound also affects the activity of various enzymes and proteins involved in cell signaling and gene expression. For instance, this compound has been shown to inhibit the activity of the enzyme glutathione S-transferase, which plays a role in detoxification processes. This inhibition can lead to the accumulation of toxic metabolites and subsequent cell death.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound is highly effective in eliminating parasitic infections with minimal adverse effects. At higher doses, this compound can cause toxic effects, including damage to the gastrointestinal and hematopoietic systems . For example, studies in Hermann’s tortoises have shown that high doses of this compound can lead to leukopenia, hypoglycemia, hyperuricemia, and hyperphosphatemia . These toxic effects highlight the importance of carefully monitoring dosage levels to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its detoxification and elimination from the body. The primary metabolic pathway for this compound involves its conversion to this compound sulfoxide and this compound sulfone by the enzyme cytochrome P450 . These metabolites are then further processed and excreted from the body. This compound also interacts with other enzymes and cofactors involved in metabolic processes, including glutathione S-transferase, which plays a role in detoxification.
Preparation Methods
The synthesis of fenbendazole typically involves several key steps, starting from m-dichlorobenzene. The process includes nitration, condensation, amination, reduction, and cyclization reactions . The industrial production method has been optimized to use m-dichlorobenzene instead of the more expensive m-chloroaniline, making the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Fenbendazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxfendazole, one of its metabolites.
Reduction: The reduction process in its synthesis involves the use of sodium sulfide.
Substitution: Substitution reactions are part of the synthetic route, particularly during the nitration and amination steps.
Common reagents used in these reactions include nitric acid for nitration, sodium sulfide for reduction, and various amines for amination . The major products formed from these reactions include this compound itself and its metabolite, oxfendazole .
Scientific Research Applications
Fenbendazole has been extensively studied for its applications beyond veterinary medicine:
Chemistry: Used as a model compound in studies of solid dispersions and polymer interactions
Biology: Investigated for its effects on microtubule formation and function in parasitic cells.
Medicine: Explored for its potential anticancer properties, showing promising results in inhibiting cancer cell growth and inducing cell death
Industry: Utilized in the formulation of various veterinary drugs and treatments.
Comparison with Similar Compounds
Fenbendazole is part of the benzimidazole class of anthelmintics, which includes compounds such as albendazole, mebendazole, and oxfendazole . Compared to these compounds, this compound is unique in its broad spectrum of activity and its relatively low toxicity . Albendazole and mebendazole are also effective anthelmintics but have different pharmacokinetic profiles and are used for slightly different indications .
Similar Compounds
Albendazole: Used for treating a variety of parasitic worm infestations.
Mebendazole: Primarily used for treating gastrointestinal nematode infections.
Oxfendazole: A metabolite of this compound with similar anthelmintic properties
This compound’s unique combination of broad-spectrum activity, low toxicity, and cost-effectiveness makes it a valuable compound in both veterinary and potential human medicine.
Properties
IUPAC Name |
methyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-20-15(19)18-14-16-12-8-7-11(9-13(12)17-14)21-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDSHPAODJUKPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040672 | |
Record name | Fenbendazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Fenbendazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029745 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855748 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
43210-67-9 | |
Record name | Fenbendazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43210-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Fenbendazole [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043210679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenbendazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11410 | |
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Record name | fenbendazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757824 | |
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Record name | Fenbendazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fenbendazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.024 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | FENBENDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/621BVT9M36 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Fenbendazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029745 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
233 °C | |
Record name | Fenbendazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029745 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Fenbendazole?
A1: this compound exerts its anthelmintic activity by binding to β-tubulin, disrupting microtubule polymerization in susceptible parasites. This disruption interferes with crucial cellular processes like nutrient absorption, intracellular transport, and cell division, ultimately leading to parasite death.
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C15H13N3O2S and a molecular weight of 299.36 g/mol.
Q3: Are there any spectroscopic techniques used to characterize this compound?
A3: Yes, Raman spectroscopy has been employed to study the vibrational properties of this compound molecules []. Characteristic peaks identified through this technique can be used for qualitative and quantitative analysis of the drug.
Q4: Does this compound exhibit any catalytic properties?
A4: The provided research does not delve into the catalytic properties of this compound. Its primary mode of action is through binding and disruption of microtubule formation rather than catalyzing chemical reactions.
Q5: How stable is this compound under various storage conditions?
A5: this compound has demonstrated stability in various solid dispersion formulations, even during storage []. This stability is crucial for maintaining the drug's efficacy over time.
Q6: Are there any specific formulation strategies employed to enhance this compound's stability, solubility, or bioavailability?
A6: Yes, research has explored the use of mechanochemical methods to create solid dispersions of this compound with polymers and succinic acid []. These formulations have shown improved solubility, which is beneficial as this compound has low water solubility. Microencapsulation techniques utilizing carboxymethyl cellulose have also been investigated to enhance stability and reduce production losses [, ].
Q7: Are there any studies investigating the impact of dehydration on this compound's pharmacokinetics?
A7: Research in camels has shown that dehydration can significantly reduce the systemic availability of this compound, potentially impacting its efficacy []. This finding highlights the importance of considering hydration status when administering this compound, especially in arid environments.
Q8: What is the efficacy of this compound against various gastrointestinal nematodes in livestock?
A8: Numerous studies confirm this compound's high efficacy against a wide range of gastrointestinal nematodes in sheep, goats, and cattle, including Haemonchus contortus, Trichostrongylus spp., Cooperia spp., and Oesophagostomum radiatum [, , , ].
Q9: Is resistance to this compound a concern?
A9: Yes, resistance to this compound is a growing concern in livestock, particularly against Haemonchus contortus [, ].
Q10: What are the potential mechanisms of resistance to this compound?
A10: While specific resistance mechanisms are not fully elucidated in the provided research, alterations in the target site, β-tubulin, are suspected. Additionally, increased drug efflux or metabolic detoxification could contribute to resistance.
Q11: Is there evidence of cross-resistance between this compound and other anthelmintics?
A11: Yes, studies have reported instances of cross-resistance between this compound and other benzimidazoles, suggesting a potential for shared resistance mechanisms within this drug class [, ].
Q12: What are the known toxicological effects of this compound in animals?
A12: While generally considered safe, high doses of this compound have been associated with toxicity, primarily affecting the gastrointestinal and hematopoietic systems in various species [].
Q13: Are there any reported cases of this compound-induced liver injury?
A13: Yes, a recent case report documented severe drug-induced liver injury in a human patient self-medicating with this compound []. This case underscores the potential risks associated with off-label use of veterinary medications and highlights the need for further investigation into this compound's safety profile in humans.
Q14: Are there specific drug delivery strategies being explored to improve this compound's targeting to specific tissues or parasites?
A14: While the provided research does not focus on targeted delivery strategies for this compound, it does highlight the development of various formulations, such as solid dispersions and microcapsules [, , ]. These formulations aim to improve solubility, dissolution rate, and ultimately bioavailability, which are crucial factors for effective drug delivery.
Q15: What analytical methods are commonly employed in this compound research?
A15: High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detection is a prevalent technique for quantifying this compound and its metabolites in various biological matrices [, ].
Q16: Have there been any studies on the environmental impact of this compound use?
A16: Research has investigated the ecotoxicological effects of this compound and other benzimidazoles on aquatic organisms, raising concerns about potential environmental risks []. These findings emphasize the importance of responsible drug disposal and exploring strategies to minimize environmental contamination.
Q17: What is known about this compound's potential to induce an immune response (immunogenicity)?
A17: Studies in sheep have shown that this compound administration can modulate the immune system, evidenced by altered lymphocyte activity, antibody responses, and complement levels []. These findings suggest a complex interplay between this compound and the host immune system, requiring further investigation to fully elucidate its implications.
Q18: Are there alternative anthelmintics available, and how do they compare to this compound?
A18: Yes, several other anthelmintics are available, including macrocyclic lactones (e.g., ivermectin, doramectin), salicylanilides (e.g., closantel, rafoxanide), and amino-acetonitrile derivatives (e.g., monepantel). The choice of anthelmintic depends on factors like the target parasite species, efficacy, safety profile, cost, and the potential for resistance in the specific population being treated [, , ].
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